molecular formula C6H4BrClOS B3050517 4-Bromo-3-methylthiophene-2-carbonyl chloride CAS No. 265652-36-6

4-Bromo-3-methylthiophene-2-carbonyl chloride

Cat. No. B3050517
CAS RN: 265652-36-6
M. Wt: 239.52 g/mol
InChI Key: LQDVGTOWGBSXPJ-UHFFFAOYSA-N
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Description

“4-Bromo-3-methylthiophene-2-carbonyl chloride” is a chemical compound . It is a solid with a molecular weight of 160.62 . Its empirical formula is C6H5ClOS .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Physical And Chemical Properties Analysis

“this compound” is a solid . It has a refractive index of 1.581 (lit.) and a density of 1.2873 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-3-methylthiophene-2-carbonyl chloride has been explored in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For instance, it has been used in the preparation of trihalogenated hydroxythiophenes, which exhibit interesting tautomeric properties (Skramstad et al., 2000). Additionally, its derivative, 3-bromo-2-methylthiophene, has been utilized for selective direct arylation, forming a library of 2-aryl-4-bromo-5-methylthiophenes, useful in the preparation of organic electronic materials (Vamvounis & Gendron, 2013).

Application in Polymer Science

In polymer science, derivatives of this compound have been synthesized for specific applications. For instance, new thiophenes have been used as photostabilizers for poly(vinyl chloride), indicating the potential of these compounds in enhancing the durability of polymers (Balakit et al., 2015).

Agricultural Chemistry

This compound has also been a key intermediate in the development of novel insecticides. Specifically, it has been used as a building block for the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, which are crucial for creating insecticides with low mammalian toxicity and high efficacy against pests like aphids and mites (Hull et al., 2007).

Organometallic Chemistry

In organometallic chemistry, this compound and its derivatives have been studied for their reactivity with various metals. These studies have helped in understanding the formation of metal-thiophenyl linkages, which are important in the synthesis of organometallic compounds (Chia & McWhinnie, 1980).

properties

IUPAC Name

4-bromo-3-methylthiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVGTOWGBSXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373724
Record name 4-Bromo-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

265652-36-6
Record name 4-Bromo-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 265652-36-6
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Synthesis routes and methods

Procedure details

A slurry of 1.11 g (5 mmole) of 4-bromo-3-methyl-2-thiophenecarboxylic acid, 0.44 mL (6 mmole) of thionyl chloride, 5 drops of DMF, and 10 mL of 1,2-dichloroethane was heated at 800° C. for 1.5 h. The clear solution was cooled and concentrated on a roto-evaporator. The residue was dissolved in 5 mL of 1,2-dichloroethane and reconcentrated on a roto-evaporator to give 1.2 g of a tan solid, 97% pure (GC area). This acid chloride was used without further purification.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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